molecular formula C24H21BrN2O2 B11328706 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11328706
M. Wt: 449.3 g/mol
InChI Key: MUFCNKKBDKROBV-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features a combination of indole, bromophenyl, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves the coupling of tryptamine derivatives with bromophenyl and methoxybenzamide groups. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Tryptamine, 4-bromophenyl acetic acid, and 4-methoxybenzoyl chloride.

    Catalysts: DCC and 4-dimethylaminopyridine (DMAP).

    Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

    Temperature: Room temperature to 40°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation with palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Palladium acetate, triphenylphosphine, and a suitable base like potassium carbonate in a solvent like toluene or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-[2-(phenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide.

    Substitution: Formation of N-[2-(4-substituted phenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide derivatives.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the methoxybenzamide group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is unique due to the presence of the bromophenyl group, which can participate in halogen bonding and enhance the compound’s biological activity. The combination of indole and methoxybenzamide groups also provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C24H21BrN2O2/c1-29-19-12-8-17(9-13-19)24(28)27-14-21(16-6-10-18(25)11-7-16)22-15-26-23-5-3-2-4-20(22)23/h2-13,15,21,26H,14H2,1H3,(H,27,28)

InChI Key

MUFCNKKBDKROBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

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